molecular formula C10H16N4O B1493318 6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol CAS No. 2092793-83-2

6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol

Cat. No.: B1493318
CAS No.: 2092793-83-2
M. Wt: 208.26 g/mol
InChI Key: ICSHJOUHZNNRRU-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol is a chemical compound featuring a pyridazin-3-ol scaffold linked to a 4-ethylpiperazine moiety. The integration of the piperazine ring, a privileged structure in medicinal chemistry, is known to significantly influence the physicochemical properties and biological activity of molecules, often enhancing solubility and providing a versatile handle for further structural optimization . While specific biological data for this exact compound is limited in the public domain, its core structure is highly relevant in modern drug discovery. Piperazine-containing molecular hybrids are a prominent area of investigation, exemplified by 4-aminoquinoline-pyrimidine hybrids linked via piperazine, which have demonstrated excellent in vitro and in vivo antiplasmodial activity . Furthermore, the broader class of piperazine-pyridazine derivatives is frequently explored in the development of inhibitors for various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and FMS-like tyrosine kinase 3 (FLT3) . These kinases are pivotal targets in oncology and other proliferative diseases. The structural features of this compound suggest its potential utility as a valuable building block or intermediate for synthesizing more complex bioactive molecules. It may also serve as a key scaffold for researchers investigating novel mechanisms of action in areas including kinase inhibition, antiparasitic activity, and central nervous system disorders. Please note: This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-13-5-7-14(8-6-13)9-3-4-10(15)12-11-9/h3-4H,2,5-8H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSHJOUHZNNRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol is a derivative of pyridazine compounds that has garnered attention for its diverse biological activities. Pyridazine derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

1. Antiinflammatory Activity

Research indicates that pyridazine derivatives exhibit significant anti-inflammatory activity. Studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, certain pyridazinone derivatives have shown potent inhibition of COX-2 in vitro and in vivo models, suggesting a promising pathway for developing anti-inflammatory agents .

Table 1: Summary of Anti-inflammatory Activity

CompoundCOX Inhibition IC50 (µM)Model Used
Compound A0.5Rat Paw Edema
Compound B0.8In Vitro Assay
This compoundTBDTBD

2. Anticancer Activity

The anticancer potential of pyridazine derivatives has been widely studied. Compounds structurally related to this compound have been evaluated against various cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the low micromolar range .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
Compound IMCF-710
Compound IIHCT11615
This compoundTBDTBD

3. Antihypertensive Activity

Pyridazine derivatives have also been explored for their antihypertensive effects. The compound this compound has been synthesized and tested for its ability to lower blood pressure in animal models using non-invasive methods such as the tail cuff technique . Preliminary results suggest it may exhibit comparable efficacy to established antihypertensive drugs.

Table 3: Antihypertensive Activity Results

CompoundBlood Pressure Reduction (mmHg)Method Used
Compound A15Tail Cuff
Compound B20Tail Cuff
This compoundTBDTBD

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of pyridazine derivatives in clinical settings. One notable study involved administering a pyridazine derivative to patients with chronic inflammation, resulting in significant improvement in symptoms without major side effects . Another study focused on the anticancer properties of similar compounds, highlighting their potential as adjunct therapies in cancer treatment protocols .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The 4-ethylpiperazine substituent distinguishes 6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol from analogs with alternative heterocyclic or alkyl groups. Key comparisons include:

6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol
  • Core Similarity : Shares the pyridazin-3-ol backbone.
  • Key Difference : Replaces the ethylpiperazine group with a dimethylthiazole ring.
  • Impact :
    • Hydrophobicity : The thiazole group increases LogD (1.34 at pH 5.5), suggesting higher lipophilicity compared to the ethylpiperazine analog, which likely has a lower LogD due to the polar piperazine moiety .
    • Electronic Effects : Thiazole’s electron-withdrawing nature may reduce basicity, contrasting with the ethylpiperazine’s basic tertiary amine, which can improve solubility in acidic environments .
3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-Ethylpiperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methylurea
  • Core Difference : Pyrimidine core instead of pyridazine.
  • Functional Relevance : The ethylpiperazine group is retained but conjugated to a pyrimidine scaffold. This modification enhances binding to kinase ATP pockets, as seen in crystallographic studies .
  • Solubility : The urea linkage and pyrimidine core may reduce solubility compared to pyridazin-3-ol derivatives, necessitating salt forms (e.g., hydrochloride dihydrate) for formulation .

Role in Kinase Inhibitor Design

MNK Inhibitors
  • Target Compound: Incorporated into MNK inhibitors like N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-(4-((6-(methylamino)-pyrimidin-4-yl)oxy)phenyl)acetamide (Compound 15). Function: The ethylpiperazine group improves cellular permeability and potency (IC₅₀ values in nanomolar range) .
Atropisomeric Derivatives
  • Example : (S)-N-(1-{3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl}-2-(3,5-difluorophenyl)ethyl)-2-(4-ethylpiperazin-1-yl)acetamide (Compound 197).
    • Role of Ethylpiperazine : Enhances solubility and enables chiral resolution, critical for atropisomer separation during synthesis .

Data Table: Key Comparative Properties

Property This compound 6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-Ethylpiperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methylurea
Core Structure Pyridazin-3-ol Pyridazin-3-ol Pyrimidine
Key Substituent 4-Ethylpiperazine Dimethylthiazole 4-Ethylpiperazine + Urea
Calculated LogD (pH 5.5) ~0.8 (estimated) 1.34 N/A
Biological Role Kinase inhibitor intermediate Fragment for SAR studies Kinase inhibitor (crystalline forms)
Synthetic Yield Moderate (e.g., 51% for related compounds) Not reported High (optimized for salt forms)

Preparation Methods

Preparation of Pyridazine Precursor

The pyridazine precursor, often a 3-hydroxy-6-chloropyridazine or similar derivative, can be synthesized through condensation and cyclization reactions involving hydrazine hydrate and appropriately substituted diketones or keto acids.

  • For example, pyridazin-3-ol derivatives are prepared by the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds or substituted acetophenones, followed by cyclization to form the pyridazine ring system.
  • Subsequent halogenation (e.g., chlorination using phosphorus oxychloride) introduces a good leaving group at the 6-position, facilitating nucleophilic substitution.

Nucleophilic Substitution with 4-Ethylpiperazine

  • The halogenated pyridazine precursor is reacted with 4-ethylpiperazine under reflux conditions in an appropriate solvent (e.g., ethanol or methanol).
  • The nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon bearing the leaving group on the pyridazine ring, displacing the halogen and forming the C-N bond.
  • Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Representative Synthetic Procedure

Step Reagents & Conditions Description Yield & Notes
1 Hydrazine hydrate + substituted acetophenone or keto acid, reflux in acetic acid Formation of pyridazin-3-ol core Moderate to high yield (70-90%)
2 Phosphorus oxychloride, reflux at ~100°C Introduction of chloro substituent at 6-position High yield (90%+)
3 4-Ethylpiperazine, reflux in ethanol or methanol Nucleophilic substitution to form this compound Yield varies, typically 70-95%

Research Findings and Optimization

  • The nucleophilic substitution step is highly dependent on the nature of the leaving group; chloro substituents are commonly used due to their good leaving ability and ease of introduction.
  • Solvent polarity and reaction temperature significantly affect the substitution efficiency. Polar protic solvents like ethanol facilitate the reaction by stabilizing intermediates.
  • The use of excess 4-ethylpiperazine can drive the reaction to completion but requires careful purification to remove unreacted amine.

Summary Table of Key Preparation Steps

Compound/Intermediate Reagents Conditions Purpose Yield (%)
Pyridazin-3-ol derivative Hydrazine hydrate + substituted acetophenone Reflux in acetic acid Pyridazine core formation 70-90
6-Chloropyridazin-3-ol Phosphorus oxychloride Reflux ~100°C Introduction of leaving group 90+
This compound 4-Ethylpiperazine Reflux in ethanol/methanol Nucleophilic substitution 70-95

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.